Suvn-D4010
Übersicht
Beschreibung
SUVN-D4010 is a potent, selective, brain penetrant and orally active 5-HT4 receptor partial agonist for the treatment of cognitive dysfunction associated with Alzheimer’s disease and other dementias. Suven submitted Investigational New Drug Application (IND) to US FDA to conduct Phase-1 clinical trial for Cognition in Alzheimer’s Disease. SUVN-D4010 may be potentially useful for treating Alzheimer’s disease, cognitive disorders, Attention deficit hyperactivity disorder, Parkinson’s and schizophrenia
Wissenschaftliche Forschungsanwendungen
1. Potential Treatment for Cognitive Disorders
SUVN-D4010 is being investigated as a potential treatment for cognitive disorders, including Alzheimer's disease. It acts as a 5-HT4 partial agonist, which suggests its potential in modulating cognitive functions. Studies indicate that SUVN-D4010 may help in reversing memory deficits and improving cognitive abilities in neurodegenerative conditions (Medapati et al., 2021).
2. Impact on Memory and Neurological Health
SUVN-D4010 has shown promise in experimental studies for its role in memory improvement and neurological health. The drug's action on the serotonin 5-HT4 receptors is linked to its beneficial effects on cognitive functions, making it a potential candidate for treating conditions like Alzheimer's disease (Muddana et al., 2012).
3. Pharmacokinetics and Tolerability in Human Subjects
Clinical studies have been conducted to evaluate the safety, tolerability, and pharmacokinetics of SUVN-D4010 in human subjects. These studies are crucial for determining the appropriate dosing and understanding the drug's behavior in the human body. They contribute significantly to the drug development process by ensuring safety and efficacy (Nirogi et al., 2021).
4. Role in Modulating Cholinergic Neurotransmission
SUVN-D4010 has been studied for its effects on cholinergic neurotransmission, which is crucial in memory and cognitive processes. Its potential to modulate this pathway indicates its usefulness in cognitive disorders associated with cholinergic dysfunction (Muddana et al., 2015).
Eigenschaften
CAS-Nummer |
1428862-32-1 |
---|---|
Molekularformel |
383.4960 |
Molekulargewicht |
0.0 |
IUPAC-Name |
2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H29N5O2/c1-15(2)26-18-8-5-4-7-17(18)19(24-26)21-23-22-20(28-21)16-9-12-25(13-10-16)11-6-14-27-3/h4-5,7-8,15-16H,6,9-14H2,1-3H3 |
InChI-Schlüssel |
DWTFBJGTRBMHPG-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=CC=CC=C2C(=N1)C3=NN=C(O3)C4CCN(CC4)CCCOC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SUVN-D4010; SUVN-D 4010; SUVN D4010; SUVN-1004028; SUVN-D-1208045; SUVN-D1003019; SUVN-D1104010; SUVN-D1108121. |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.